2-Methoxy-3-vinylquinoline
Description
2-Methoxy-3-vinylquinoline is a quinoline derivative featuring a methoxy group at position 2 and a vinyl substituent at position 2. While direct evidence for this specific compound is absent in the provided literature, its structural analogs and synthetic strategies can be inferred from related quinoline derivatives.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-ethenyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h3-8H,1H2,2H3 |
InChI Key |
MRVHNGUFRJQLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-vinylquinoline can be achieved through various methods. One notable method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is rapid and efficient, producing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-methoxy-3-formylquinoline or 2-methoxy-3-carboxyquinoline.
Reduction: Formation of 2-methoxy-3-ethylquinoline.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-vinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound has shown potential as an anti-diabetic agent through in silico studies.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-vinylquinoline varies depending on its application:
Comparison with Similar Compounds
Key Observations:
- Positional Effects: Methoxy groups at C2 (as in 2-Methoxyquinoline-3-carbaldehyde) enhance electron density, influencing reactivity and binding properties.
- Vinyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
